2-Phenyloxetane-2-carbonitrile
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Overview
Description
2-Phenyloxetane-2-carbonitrile is an organic compound characterized by a four-membered oxetane ring with a phenyl group and a nitrile group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyloxetane-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the basic cyclization of 3-chloro-1-phenyl-1-propanol. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, leading to the formation of the oxetane ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems to control the reaction conditions precisely. This method allows for the generation and trapping of highly unstable intermediates, such as 2-phenyloxetan-2-yl lithium, which can then be quenched with various electrophiles to afford the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyloxetane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be used for reduction.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include various substituted oxetane derivatives, primary amines, and functionalized aromatic compounds .
Scientific Research Applications
2-Phenyloxetane-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyloxetane-2-carbonitrile and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
2-Phenyloxetane: Lacks the nitrile group, making it less reactive in certain chemical transformations.
2-Methyleneoxetane: Contains a methylene group instead of a phenyl group, leading to different reactivity and applications.
2-Trimethylsilyl-2-phenyloxetane: Features a trimethylsilyl group, which can be used for further functionalization.
Uniqueness: 2-Phenyloxetane-2-carbonitrile is unique due to the presence of both a phenyl group and a nitrile group, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Properties
CAS No. |
38586-15-1 |
---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-phenyloxetane-2-carbonitrile |
InChI |
InChI=1S/C10H9NO/c11-8-10(6-7-12-10)9-4-2-1-3-5-9/h1-5H,6-7H2 |
InChI Key |
WTCDXNWRIBOQHC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC1(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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